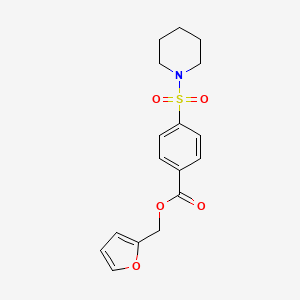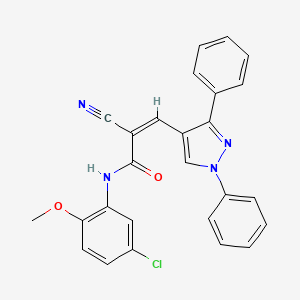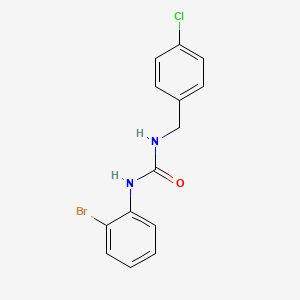![molecular formula C15H19FN2O B4611701 4-[4-(4-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4611701.png)
4-[4-(4-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole
Übersicht
Beschreibung
4-[4-(4-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C15H19FN2O and its molecular weight is 262.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.14814140 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pyrazole Derivatives in Biological and Medicinal Chemistry
Pyrazole derivatives, including compounds like 4-[4-(4-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole, are known for their diverse biological activities, making them significant in both combinatorial and medicinal chemistry. These compounds exhibit a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole-based heterocycles involves condensation followed by cyclization or multicomponent reactions (MCRs), achieved under various conditions including microwave irradiation, offering a convenient strategy for designing bioactive agents. The incorporation of pyrazole moieties into heterocyclic systems extends the heterocyclic categories, providing a basis for further biological agent design through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Pyrazolines as Therapeutic Agents
Pyrazolines, closely related to pyrazoles, are noted for their pharmacological significance, including their roles in various therapeutic applications. These nitrogen-containing five-membered ring compounds have been synthesized through different methods and found to possess a broad spectrum of biological properties. Research indicates that pyrazoline derivatives can function as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer agents, among others. They have been explored for their potential in addressing conditions such as epilepsy, viral infections, and diabetes. The versatility of pyrazoline compounds in medicinal chemistry is underscored by their various pharmaceutical applications and compositions, highlighting their importance in drug discovery and development (Shaaban, Mayhoub, & Farag, 2012).
Pyrazole Derivatives in Anticancer Research
The exploration of pyrazoline derivatives in anticancer research has identified these compounds as potential candidates for developing new anticancer agents. Pyrazoline is recognized for its electron-rich nitrogen carrier property, which is advantageous in combining exciting electronic properties with potential dynamic applications. The synthetic strategies employed in creating pyrazoline derivatives aim to demonstrate a significant biological effect, particularly in anticancer activity. This research trajectory is promising for future investigations into pyrazoline moieties as effective anticancer agents, encouraging further exploration into this heterocyclic compound (Ray et al., 2022).
Eigenschaften
IUPAC Name |
4-[4-(4-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-11-15(12(2)18-17-11)5-3-4-10-19-14-8-6-13(16)7-9-14/h6-9H,3-5,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLQEUBYAKTIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~3~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4611635.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide](/img/structure/B4611641.png)

![N~5~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B4611654.png)
![2-({4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4611662.png)
![1-(3-CHLOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE](/img/structure/B4611674.png)
![(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetic acid](/img/structure/B4611682.png)


![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4611713.png)
![N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE](/img/structure/B4611725.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4611743.png)
![N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4611744.png)

